Ethyl iodoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58809. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

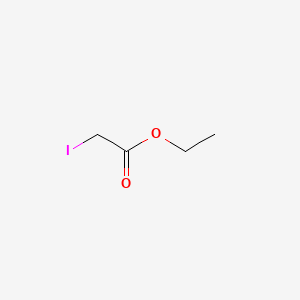

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-iodoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO2/c1-2-7-4(6)3-5/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFXVVHUKRKXCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060770 | |

| Record name | Ethyl iodoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl iodoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20783 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-48-3 | |

| Record name | Ethyl 2-iodoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl iodoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL IODOACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-iodo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl iodoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl iodoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl iodoacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9ZR7PV2QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Ethyl Iodoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl iodoacetate is a valuable reagent in organic synthesis, frequently employed as an alkylating agent in the pharmaceutical and chemical industries. Its synthesis and purification are critical processes that require careful control to ensure high purity and yield. This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying this compound, with a focus on the widely utilized Finkelstein reaction. Detailed experimental protocols, quantitative data, and safety information are presented to assist researchers in the safe and efficient production of this important chemical intermediate.

Introduction

This compound (C₄H₇IO₂) is an organic compound characterized by an ester functional group and an iodine atom.[1] Its high reactivity, attributed to the excellent leaving group ability of the iodide ion, makes it a potent alkylating agent in a variety of chemical transformations.[2] This reactivity is harnessed in the synthesis of numerous pharmaceutical compounds and other complex organic molecules.

This guide details the prevalent methods for the synthesis of this compound, with a particular emphasis on the Finkelstein reaction. It also covers purification techniques essential for obtaining high-purity material suitable for sensitive downstream applications. Safety considerations for handling this hazardous chemical are also thoroughly addressed.

Synthesis of this compound

The two primary approaches for the synthesis of this compound are the Finkelstein reaction and the direct esterification of iodoacetic acid. However, the Finkelstein reaction is overwhelmingly preferred due to its superior efficiency and milder reaction conditions.

Finkelstein Reaction: The Method of Choice

The Finkelstein reaction is a nucleophilic substitution reaction (SN2) that involves the exchange of a halogen atom.[3] In the context of this compound synthesis, this typically involves the reaction of ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) with an alkali metal iodide, such as sodium iodide or potassium iodide, in a suitable solvent.

The general reaction scheme is as follows:

ICH₂CO₂C₂H₅ + MCl/MBr ⇌ ClCH₂CO₂C₂H₅ / BrCH₂CO₂C₂H₅ + MI

Where M = Na⁺ or K⁺

The reaction equilibrium is driven towards the product (this compound) by taking advantage of the differential solubility of the halide salts in the chosen solvent. For instance, in acetone, sodium iodide is soluble, while the resulting sodium chloride or sodium bromide is not, causing it to precipitate out of the solution and drive the reaction to completion according to Le Châtelier's principle.[3]

Direct Esterification of Iodoacetic Acid: A Less Favorable Route

Direct esterification of iodoacetic acid with ethanol, typically under acidic catalysis (Fischer esterification), is another potential synthetic route.

ICH₂COOH + C₂H₅OH ⇌ ICH₂CO₂C₂H₅ + H₂O

However, this method is generally not preferred for the synthesis of this compound. The primary reason is that iodoacetic acid is a relatively strong acid and can be unstable, particularly under the heating conditions often required for esterification. This can lead to decomposition and the formation of impurities that are difficult to separate from the desired product. Furthermore, the handling of iodoacetic acid itself poses significant safety hazards.

Experimental Protocols

Synthesis of this compound via Finkelstein Reaction

This protocol is adapted from established laboratory procedures.

Materials:

-

Ethyl chloroacetate (or ethyl bromoacetate)

-

Potassium iodide

-

Ethanol

-

Distilled water

-

Anhydrous calcium chloride

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 25 g of ethyl chloroacetate in 150 ml of ethanol.

-

In a separate container, prepare a solution of 35 g of potassium iodide in 25 ml of distilled water.

-

Slowly add the potassium iodide solution to the stirred solution of ethyl chloroacetate.

-

Gently heat the reaction mixture to 40-50 °C with continuous stirring.

-

Maintain this temperature for 1-2 hours. The reaction is complete when the mixture becomes homogeneous.

-

After cooling to room temperature, transfer the mixture to a separatory funnel containing water.

-

An oily layer of crude this compound will separate. Isolate this lower organic layer.

-

Dry the crude product over anhydrous calcium chloride.

-

Purify the dried product by distillation.

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, by-products, and solvent. The primary methods of purification are washing and distillation. For applications requiring very high purity, fractional distillation or chromatographic methods may be employed.

Washing

After the initial separation of the crude product, it is typically washed with water to remove any remaining water-soluble impurities, such as potassium iodide and ethanol.

Distillation

Simple distillation is often sufficient to achieve a reasonable purity of this compound. The compound has a boiling point of 179-180 °C at atmospheric pressure.[4][5]

Fractional Distillation

For separating this compound from impurities with close boiling points, fractional distillation is recommended.[6][7] This technique utilizes a fractionating column to achieve multiple theoretical plates of separation.

Key Parameters for Fractional Distillation:

-

Column: A Vigreux column or a column packed with inert materials (e.g., Raschig rings, glass beads) can be used to increase the surface area for condensation and re-vaporization.[6]

-

Heating: Gradual and controlled heating is essential to establish a proper temperature gradient in the column.

-

Collection: Fractions should be collected over narrow temperature ranges to ensure high purity. The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound.

Chromatographic Purification

For applications demanding the highest purity, preparative High-Performance Liquid Chromatography (HPLC) can be utilized. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a suitable starting point for method development.[4]

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇IO₂ | [4] |

| Molecular Weight | 214.00 g/mol | [8] |

| Appearance | Clear, light yellow to orange liquid | [4] |

| Boiling Point | 179-180 °C | [4][5] |

| Density | 1.808 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.503 | [5] |

Table 2: Finkelstein Reaction Parameters for this compound Synthesis

| Parameter | Value | Reference(s) |

| Starting Material | Ethyl Chloroacetate (25 g) | |

| Reagent | Potassium Iodide (35 g) | |

| Solvent | Ethanol (150 ml) / Water (25 ml) | |

| Temperature | 40-50 °C | |

| Reaction Time | 1-2 hours |

Workflow Diagram

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.

-

Corrosivity: It can cause severe skin burns and eye damage.

-

Lachrymator: It is a lachrymatory agent, meaning it can cause tearing.

-

Storage: Store in a cool, dry, well-ventilated area, away from light and moisture. It should be stored in a tightly sealed container.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is most effectively and safely achieved through the Finkelstein reaction, utilizing either ethyl chloroacetate or ethyl bromoacetate as the starting material. Proper purification, primarily through washing and distillation, is essential to obtain a product of sufficient purity for its intended applications. For researchers and professionals in drug development, a thorough understanding of these synthesis and purification methodologies, coupled with strict adherence to safety protocols, is paramount for the successful and safe handling of this important chemical reagent.

References

- 1. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 2. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 3. agilent.com [agilent.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. Purification [chem.rochester.edu]

- 7. vlab.amrita.edu [vlab.amrita.edu]

- 8. This compound | C4H7IO2 | CID 12183 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Alkylation Mechanism of Ethyl Iodoacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl iodoacetate is a potent alkylating agent widely employed in biochemical research and drug development. Its primary mechanism of action involves the covalent modification of nucleophilic amino acid residues in proteins, with a pronounced specificity for cysteine. This irreversible alkylation has significant implications for protein structure and function, making this compound a valuable tool for probing protein activity, mapping active sites, and as a lead compound in drug design. This guide provides a comprehensive overview of the core mechanism of this compound-mediated alkylation, including its reactivity, specificity, and the downstream cellular consequences of its action. Particular focus is given to the inhibition of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) as a key example of its biological activity.

The Core Mechanism: Nucleophilic Substitution

The fundamental mechanism of action for this compound as an alkylating agent is a bimolecular nucleophilic substitution (SN2) reaction. The electron-rich (nucleophilic) side chains of certain amino acids attack the electrophilic α-carbon of this compound, displacing the iodide ion, which is an excellent leaving group. This results in the formation of a stable thioether or ether linkage between the amino acid residue and the ethyl acetate (B1210297) moiety.

The general reaction can be depicted as follows:

Reactivity with Amino Acids

The rate and extent of alkylation are highly dependent on the nucleophilicity of the amino acid side chains. The primary target for this compound is the thiol group of cysteine residues.

-

Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). The pKa of the cysteine thiol group in proteins can vary significantly depending on the local microenvironment, but it is generally in a range that allows for a significant population of the highly reactive thiolate anion at physiological pH.[1] This makes cysteine residues the most readily alkylated sites by this compound. The reaction results in the formation of a stable S-carboxymethylcysteine derivative.

-

Off-Target Reactivity: While highly specific for cysteines, this compound can also react with other nucleophilic amino acid residues, particularly at higher concentrations, prolonged reaction times, or elevated pH. These off-target reactions can modify:

-

Methionine: The sulfur atom in the thioether side chain of methionine can be alkylated to form a sulfonium (B1226848) ion.

-

Histidine: The imidazole (B134444) ring of histidine contains nucleophilic nitrogen atoms that can be alkylated.

-

Lysine (B10760008): The ε-amino group of lysine can be alkylated, although it is generally less reactive than the thiol group of cysteine.

-

N-terminus: The α-amino group of the N-terminal amino acid can also be a target for alkylation.

-

Quantitative Data on Alkylation

The efficiency and specificity of alkylation by haloacetates like this compound are influenced by several factors, including the specific reagent, pH, temperature, and the reducing agent used in sample preparation. The following tables summarize quantitative data on alkylation reactions, primarily focusing on iodoacetamide (B48618) (IAA) and iodoacetic acid (IAC) as close analogs of this compound. The reactivity of this compound is expected to be in a similar range.

Table 1: Alkylation Efficiency of Cysteine Residues

| Alkylating Agent | Reducing Agent | Alkylation Efficiency (%) | Reference |

| Iodoacetamide (IAA) | DTT | 99.8 | [2] |

| Iodoacetic Acid (IAC) | DTT | 99.84 | [2] |

| Iodoacetamide (IAA) | TCEP | 98.7 | [2] |

| Iodoacetic Acid (IAC) | TCEP | 99.5 | [2] |

| Iodoacetamide (IAA) | BME | 99.7 | [2] |

| Iodoacetic Acid (IAC) | BME | 99.8 | [2] |

DTT: Dithiothreitol; TCEP: Tris(2-carboxyethyl)phosphine; BME: β-mercaptoethanol

Table 2: Off-Target Alkylation by Iodine-Containing Reagents

| Amino Acid Residue | Frequency of Off-Target Alkylation | Conditions | Reference |

| Methionine | Significant, can be a major side reaction | High reagent concentrations | [3] |

| Peptide N-terminus | Frequently observed | Elevated temperatures | [1] |

| Lysine | Observed, less frequent than N-terminus | Elevated temperatures | [1] |

| Histidine | Observed | Alkaline pH | [1] |

| Aspartic Acid | Observed | Elevated temperatures | [1] |

| Glutamic Acid | Observed | Elevated temperatures | [1] |

Case Study: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

A prominent example of the specific action of this compound and its analogs is the irreversible inhibition of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[4] GAPDH contains a critical cysteine residue in its active site (Cys149) that is essential for its catalytic activity.

Mechanism of GAPDH Inhibition

This compound alkylates the thiol group of Cys149, forming a covalent bond that blocks the active site and prevents the binding of its substrate, glyceraldehyde-3-phosphate. This covalent modification leads to the irreversible inactivation of the enzyme.

References

- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. researchgate.net [researchgate.net]

- 4. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Ethyl Iodoacetate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of ethyl iodoacetate, a crucial reagent in various chemical syntheses, particularly in the pharmaceutical industry. Understanding its solubility is paramount for optimizing reaction conditions, ensuring homogeneity, and maximizing yields. This document presents qualitative and inferred quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a key reaction workflow involving this compound.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the electronegativity of its constituent atoms and its overall geometry. This compound (ICH₂COOCH₂CH₃) possesses both polar and nonpolar characteristics. The ester group (–COO–) and the carbon-iodine bond (C-I) introduce polarity, while the ethyl groups (–CH₂CH₃) contribute to its nonpolar character. This amphiphilic nature dictates its solubility profile across a range of common laboratory solvents.

Solubility of this compound: A Tabulated Summary

While precise quantitative solubility data for this compound is not extensively available in the public domain, its miscibility with common laboratory solvents can be inferred based on its chemical structure and the general principles of solubility. The following table summarizes the expected miscibility of this compound, categorized by solvent type. Miscibility indicates that the two liquids can be mixed in all proportions to form a homogeneous solution.

| Solvent Name | Solvent Type | Formula | Expected Miscibility with this compound |

| Water | Polar Protic | H₂O | Insoluble[1][2][3][4] |

| Methanol | Polar Protic | CH₃OH | Miscible[5] |

| Ethanol | Polar Protic | C₂H₅OH | Miscible[5] |

| Isopropanol | Polar Protic | C₃H₈O | Miscible |

| Acetone | Polar Aprotic | C₃H₆O | Miscible |

| Ethyl Acetate | Polar Aprotic | C₄H₈O₂ | Miscible |

| Diethyl Ether | Nonpolar | (C₂H₅)₂O | Miscible |

| Dichloromethane (DCM) | Polar Aprotic | CH₂Cl₂ | Miscible |

| Chloroform | Polar Aprotic | CHCl₃ | Miscible |

| Toluene | Nonpolar | C₇H₈ | Miscible |

| Hexane | Nonpolar | C₆H₁₄ | Miscible |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | C₂H₆OS | Miscible |

| Dimethylformamide (DMF) | Polar Aprotic | C₃H₇NO | Miscible |

Experimental Protocols

For researchers who need to determine the precise solubility or miscibility of this compound in a specific solvent system, the following detailed experimental protocols are provided.

Protocol 1: Determination of Liquid-Liquid Miscibility

This protocol provides a straightforward method to qualitatively assess the miscibility of this compound with another liquid solvent.

Materials:

-

This compound

-

Solvent of interest

-

Two calibrated glass test tubes with stoppers

-

Pipettes or graduated cylinders for accurate volume measurement

-

Vortex mixer (optional)

Procedure:

-

Preparation: Label two clean, dry test tubes as "Control" and "Test."

-

Addition of Solvents:

-

To the "Control" test tube, add 5 mL of the solvent of interest.

-

To the "Test" test tube, add 5 mL of the solvent of interest and 5 mL of this compound.

-

-

Mixing: Securely stopper both test tubes. Invert the "Test" tube gently several times or use a vortex mixer at a low setting for 10-15 seconds to ensure thorough mixing.

-

Observation: Allow the test tubes to stand undisturbed for at least 5 minutes. Observe the "Test" tube for the formation of a single homogeneous phase or the presence of two distinct layers.

-

Interpretation of Results:

-

Miscible: If the "Test" tube contains a single, clear liquid phase, similar in appearance to the "Control," the two liquids are miscible.

-

Immiscible: If two distinct layers are observed, the liquids are immiscible. Note the relative positions of the layers to infer their relative densities.

-

Partially Miscible: If the solution appears cloudy or forms an emulsion that does not separate cleanly, the liquids may be partially miscible. Further investigation using quantitative methods may be required.

-

Protocol 2: Quantitative Determination of Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining the equilibrium solubility of a liquid solute in a liquid solvent.

Materials:

-

This compound

-

Solvent of interest

-

Airtight, temperature-controlled shaker bath or incubator

-

Calibrated flasks or vials

-

Analytical balance

-

Pipettes

-

Centrifuge (optional)

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Saturated Solution: In a series of flasks, add an excess amount of this compound to a known volume of the solvent of interest. "Excess" means that undissolved droplets of this compound should be visible after initial mixing.

-

Equilibration: Seal the flasks tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the flasks for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to settle. If necessary, use a centrifuge to facilitate the separation of the two phases.

-

Sampling: Carefully withdraw a known volume of the supernatant (the solvent phase saturated with this compound), ensuring that no undissolved droplets are transferred.

-

Analysis: Accurately dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical instrument. Determine the concentration of this compound in the diluted sample using a pre-calibrated GC, HPLC, or UV-Vis method.

-

Calculation: Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

Visualization of an Experimental Workflow: Friedel-Crafts Alkylation

This compound is an effective alkylating agent and can be used in reactions such as the Friedel-Crafts alkylation of aromatic compounds. The following diagram, generated using the DOT language, illustrates a typical experimental workflow for this reaction.

Caption: Experimental workflow for a typical Friedel-Crafts alkylation reaction.

This technical guide provides a foundational understanding of the solubility of this compound for professionals in research and drug development. While comprehensive quantitative data remains an area for further investigation, the provided miscibility information and detailed experimental protocols offer practical guidance for the effective use of this important chemical reagent.

References

An In-depth Technical Guide to the Stability and Storage of Ethyl Iodoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl iodoacetate. Understanding these parameters is critical for ensuring the compound's integrity, experimental reproducibility, and safety in research and development settings.

This compound is a reactive chemical known for its sensitivity to environmental factors.[1] Proper handling and storage are paramount to prevent degradation, which can lead to the formation of impurities and a decrease in potency. This document outlines the key factors affecting its stability, potential degradation pathways, and detailed protocols for storage and stability assessment.

Core Stability and Storage Parameters

The stability of this compound is primarily influenced by light, moisture, and temperature. The following table summarizes the key parameters and recommended conditions for maintaining its quality.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2-8°C (36-46°F).[2][3][4] Some sources recommend storing below 4°C (39°F). | Reduces the rate of chemical degradation. |

| Light Exposure | Store in a light-proof or amber container. Keep in a dark place. | This compound is light-sensitive and can undergo photodegradation. |

| Atmosphere | Store under an inert atmosphere, such as a nitrogen blanket. | Prevents oxidation and degradation from atmospheric moisture. |

| Moisture | Keep in a tightly sealed container to prevent moisture ingress. The compound is moisture-sensitive. | Moisture can lead to hydrolysis of the ester functional group. |

| Container | Use a tightly closed, properly sealed container. | Prevents exposure to air, moisture, and light. |

| Purity | Use high-purity this compound. Some commercial products are supplied with a copper stabilizer.[5] | Impurities can potentially catalyze degradation reactions. |

Factors Influencing Stability and Degradation Pathways

Several environmental factors can compromise the stability of this compound, leading to its degradation. The primary degradation pathways are hydrolysis and photodegradation.

**diagram TD { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Factors Influencing this compound Stability", labelloc=t, pad="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} Caption: Factors influencing the stability of this compound.

Hydrolysis

In the presence of moisture, this compound can undergo hydrolysis to form iodoacetic acid and ethanol. This reaction can be accelerated by the presence of acids or bases. The mechanism involves the nucleophilic attack of water on the carbonyl carbon of the ester.

**diagram TD { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Hydrolysis of this compound", labelloc=t, pad="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} Caption: Hydrolysis degradation pathway of this compound.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce the cleavage of the carbon-iodine bond in this compound. This can lead to the formation of radical species, which can then participate in a variety of secondary reactions, potentially resulting in the formation of ethyl acetate (B1210297) and elemental iodine, giving the product a brownish color.

**diagram TD { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Photodegradation of this compound", labelloc=t, pad="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} Caption: Photodegradation pathway of this compound.

Incompatible Materials

To prevent accelerated decomposition and potential hazardous reactions, this compound should not be stored with the following materials:

-

Oxidizing agents: Can lead to vigorous reactions.

-

Reducing agents: May react with the alkyl iodide functionality.

-

Acids and Bases: Can catalyze hydrolysis of the ester.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should be designed to evaluate the impact of temperature, humidity, and light. The following outlines a general protocol based on ICH guidelines for stability testing.

Experimental Workflow

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the purity of this compound and identify and quantify any volatile degradation products.

-

Sample Preparation: Dilute a known amount of the this compound sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

GC Conditions (Illustrative):

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 35-350 amu.

-

-

Data Analysis: Calculate the peak area percentage of this compound to determine its purity. Identify degradation products by comparing their mass spectra to a library (e.g., NIST).

2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Objective: To provide structural confirmation and detect non-volatile degradation products.

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher instrument.

-

Data Analysis: Integrate the characteristic peaks of this compound and any new peaks corresponding to degradation products (e.g., iodoacetic acid). The relative integration of these peaks can be used to estimate the extent of degradation.

Illustrative Stability Data

The following tables present hypothetical data from a 12-month stability study of this compound.

Table 1: Stability Data under Recommended Storage Conditions (2-8°C, Protected from Light)

| Time Point (Months) | Appearance | Purity by GC-MS (%) | ¹H NMR |

| 0 | Clear, colorless liquid | 99.5 | Conforms to structure |

| 3 | Clear, colorless liquid | 99.4 | Conforms to structure |

| 6 | Clear, colorless liquid | 99.3 | Conforms to structure |

| 12 | Clear, colorless liquid | 99.1 | Conforms to structure |

Table 2: Stability Data under Accelerated Conditions (25°C/60% RH, Protected from Light)

| Time Point (Months) | Appearance | Purity by GC-MS (%) | Degradation Products Identified |

| 0 | Clear, colorless liquid | 99.5 | None detected |

| 3 | Clear, pale yellow liquid | 97.2 | Iodoacetic acid, Ethanol |

| 6 | Yellow liquid | 94.8 | Iodoacetic acid, Ethanol |

Table 3: Photostability Data (ICH Q1B Option II, Exposed to Light)

| Condition | Appearance | Purity by GC-MS (%) | Degradation Products Identified |

| Initial | Clear, colorless liquid | 99.5 | None detected |

| Exposed Sample | Brown liquid | 85.3 | Ethyl acetate, Iodine, Iodoacetic acid |

| Dark Control | Clear, colorless liquid | 99.2 | Minor hydrolysis products |

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8°C), protection from light, and in a tightly sealed container under an inert atmosphere. The primary degradation pathways are hydrolysis and photodegradation. For applications requiring high purity, it is essential to adhere to these storage guidelines and to periodically assess the purity of the material, especially if it has been stored for an extended period or if the storage conditions have been compromised. The experimental protocols outlined in this guide provide a framework for conducting such stability assessments.

References

An In-depth Technical Guide to the Safe Handling of Ethyl Iodoacetate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for handling ethyl iodoacetate in a laboratory environment. Adherence to these guidelines is critical to ensure the safety of all personnel.

Section 1: Chemical and Physical Properties

This compound is a combustible, moisture-sensitive, and light-sensitive liquid.[1][2] It is a lachrymator, meaning it causes tearing.[2] The following table summarizes its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C4H7IO2 | |

| Molecular Weight | 214.00 g/mol | |

| Appearance | Clear dark brown liquid | [3] |

| Boiling Point | 179 - 180 °C @ 760 mmHg | |

| Density | 1.8170 g/cm3 | |

| Flash Point | 77 °C (170.6 °F) - closed cup | [4] |

| Storage Temperature | 2-8°C | [4] |

| Water Solubility | Insoluble | [5] |

Section 2: Hazard Identification and Toxicological Data

This compound is classified as a hazardous chemical.[1] It is fatal if swallowed, toxic in contact with skin, and toxic if inhaled.[2] It causes severe skin burns and eye damage.[6]

Emergency Overview:

-

Danger! Combustible liquid and vapor.

-

May be fatal if swallowed.

-

Moisture sensitive and light sensitive.[1]

-

Lachrymator.

-

Harmful if absorbed through the skin or if inhaled.

-

Causes eye, skin, and respiratory tract irritation.

-

Target Organs: Respiratory system, eyes, skin.

Toxicological Data:

| Test | Species | Route | Dose | Reference |

| LD50 | Mouse | Oral | 50 mg/kg | |

| LD50 | Rat | Oral | 50 mg/kg |

Section 3: Handling and Storage Protocols

Handling:

-

Always handle this compound in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Do not get in eyes, on skin, or on clothing.

-

Keep the container tightly closed.

-

Keep away from heat, sparks, and flame.

-

Do not ingest or inhale.

-

Use non-sparking tools.[6]

Storage:

-

Store in a tightly closed container.

-

Keep under a nitrogen blanket.

-

Keep refrigerated at 2-8°C.[4]

-

Keep away from sources of ignition.

-

Store away from incompatible materials such as oxidizing agents, reducing agents, acids, and bases.

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

-

Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.

-

Use adequate ventilation to keep airborne concentrations low.

-

Handle product only in a closed system or provide appropriate exhaust ventilation.[1]

Personal Protective Equipment:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield is recommended when working with corrosive, highly irritating, or toxic substances.[7]

-

Skin Protection: Wear appropriate protective gloves (e.g., Butyl Rubber) and clothing to prevent skin exposure.[7]

-

Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Section 5: Experimental Workflows

The following diagrams illustrate the standard operating procedures for handling this compound.

Caption: Standard workflow for safely handling this compound.

Section 6: Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures:

-

Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.

-

Skin: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

-

Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical aid immediately.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

Caption: First aid procedures for this compound exposure.

Spill/Leak Response:

-

Use proper personal protective equipment as indicated in Section 4.

-

Absorb the spill with inert material (e.g., vermiculite, sand, or earth), then place it in a suitable container.

-

Remove all sources of ignition.

-

Provide ventilation.

-

Do not get water inside containers.

Caption: Step-by-step spill response for this compound.

Section 7: Stability and Reactivity

-

Chemical Stability: Moisture and light sensitive.[1]

-

Conditions to Avoid: Incompatible materials, ignition sources, exposure to moist air or water.

-

Incompatibilities with Other Materials: Oxidizing agents, reducing agents, acids, bases.

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, hydrogen iodide.

-

Hazardous Polymerization: Has not been reported.

Section 8: Disposal Considerations

Dispose of this compound in a manner consistent with federal, state, and local regulations. Waste is classified as hazardous.[2] Do not empty into drains.[1]

This technical guide is intended to provide comprehensive safety information for the handling of this compound. It is imperative that all users familiarize themselves with this information and adhere to all recommended safety procedures.

References

An In-Depth Technical Guide to the Reactivity of Ethyl Iodoacetate with Common Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl iodoacetate is a versatile reagent in organic synthesis and chemical biology, primarily utilized for its ability to act as an electrophile in alkylation reactions. Its reactivity profile is of significant interest to researchers in drug development and various scientific disciplines where precise modification of organic molecules and biomolecules is paramount. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of common functional groups, including amines, thiols, alcohols, phenols, and carboxylic acids. Detailed reaction mechanisms, quantitative data on reactivity, experimental protocols, and potential side reactions are presented. Visual diagrams generated using Graphviz are included to illustrate key reaction pathways and experimental workflows, offering a clear and concise reference for laboratory applications.

Introduction

This compound (ICH₂CO₂Et) is an α-halo ester that serves as a potent alkylating agent.[1][2][3] The presence of an electron-withdrawing ester group enhances the electrophilicity of the α-carbon, while the iodide ion is an excellent leaving group, making it highly susceptible to nucleophilic attack. This reactivity makes this compound a valuable tool for introducing an ethoxycarbonylmethyl group (-CH₂CO₂Et) onto various nucleophiles. Its applications range from the synthesis of complex organic molecules and heterocyclic compounds to the modification of proteins and other biomolecules for proteomics research and drug discovery.[1][4] Understanding the nuances of its reactivity with different functional groups is crucial for designing efficient synthetic routes and for its effective use as a chemical probe in biological systems.

Reactivity with Nitrogen-Containing Functional Groups

Primary and Secondary Amines: N-Alkylation

The reaction of this compound with primary and secondary amines is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction, leading to the formation of N-alkylated products.[5][6] The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic α-carbon of this compound and displacing the iodide ion.

Mechanism: The reaction proceeds via a one-step mechanism where the nucleophilic amine attacks the carbon atom bearing the iodine, leading to the formation of a new C-N bond and the simultaneous cleavage of the C-I bond.[6]

Quantitative Data: The reaction is generally efficient, with yields often exceeding 70%. The rate of reaction is dependent on the nucleophilicity of the amine, steric hindrance, and the solvent used.

| Amine Type | Reactant | Product | Conditions | Yield (%) | Reference |

| Primary Amine | 4-Aminomethylpiperidine | N-Alkylated product | K₂CO₃, DMF | High | [1] |

| Secondary Amine | Piperidine (B6355638) | N-Ethylpiperidine | K₂CO₃, Acetonitrile | <70 | [5] |

Experimental Protocol: N-Alkylation of Piperidine [5]

-

To a solution of piperidine (1.0 eq.) in anhydrous acetonitrile, add finely powdered potassium carbonate (1.5 eq.).

-

Slowly add this compound (1.1 eq.) to the stirred mixture at room temperature under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up and purify the crude product by column chromatography.

Reactivity with Sulfur-Containing Functional Groups

Thiols: S-Alkylation

This compound reacts readily with thiols (mercaptans) and especially their conjugate bases, thiolates, to form thioethers. This reaction is particularly important in the context of biochemistry for the modification of cysteine residues in proteins.[6]

Mechanism: The reaction follows an Sₙ2 mechanism, where the highly nucleophilic thiolate anion attacks the α-carbon of this compound.

Quantitative Data: The S-alkylation of thiols is generally a high-yielding reaction. The rate is highly dependent on the pH of the medium, as the thiolate form is the more potent nucleophile.

| Thiol | Product | Conditions | Yield (%) | Reference |

| Cysteine (in proteins) | S-Carboxymethylcysteine derivative | pH 8.0, dark | High | [7] |

Experimental Protocol: Covalent Labeling of a Protein Thiol [7]

-

Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).

-

Add a reducing agent (e.g., DTT) to a final concentration of 5-10 mM and incubate to reduce disulfide bonds.

-

Prepare a fresh stock solution of this compound.

-

Add this compound to the reduced protein sample to a final concentration of 15-20 mM.

-

Incubate the reaction in the dark at room temperature for 30-60 minutes.

-

Quench the reaction by adding an excess of a thiol-containing reagent (e.g., β-mercaptoethanol).

Reactivity with Oxygen-Containing Functional Groups

Alcohols and Phenols: O-Alkylation (Williamson Ether Synthesis)

The reaction of this compound with alkoxides or phenoxides, generated by deprotonating the corresponding alcohols or phenols with a base, is a variation of the Williamson ether synthesis.[8][9][10] This reaction leads to the formation of ethers.

Mechanism: The reaction proceeds via an Sₙ2 pathway where the alkoxide or phenoxide acts as the nucleophile.[8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. personal.tcu.edu [personal.tcu.edu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 623-48-3 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. cactus.utahtech.edu [cactus.utahtech.edu]

An In-Depth Technical Guide to the Electrophilicity of Ethyl Iodoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl iodoacetate is a potent electrophile and alkylating agent widely utilized in organic synthesis and as a chemical probe in biological systems. Its reactivity stems from the convergence of two key structural features: an electron-withdrawing ethyl ester group and an excellent leaving group, iodide. This combination renders the α-carbon highly susceptible to nucleophilic attack, making this compound a valuable tool for the covalent modification of various nucleophiles, most notably the thiol groups of cysteine residues in proteins.

This technical guide provides a comprehensive overview of the electrophilicity of this compound, including its fundamental chemical properties, reactivity profile, and applications in biological research. Detailed experimental protocols for characterizing its reactivity are also presented, alongside visualizations of key reaction mechanisms and workflows.

Core Concepts of Electrophilicity

The electrophilicity of this compound is primarily dictated by two main factors:

-

Inductive Effect: The ester group (-COOEt) is electron-withdrawing, which polarizes the carbon-carbon bond, pulling electron density away from the α-carbon. This creates a partial positive charge (δ+) on the α-carbon, making it an electrophilic center.

-

Leaving Group Ability: The iodide ion (I⁻) is an exceptionally good leaving group due to its large size, high polarizability, and the relative weakness of the C-I bond. The stability of the iodide anion in solution facilitates its departure during a nucleophilic substitution reaction.

These factors combine to make this compound a strong reactant in SN2 (bimolecular nucleophilic substitution) reactions. The general mechanism involves the direct attack of a nucleophile on the electrophilic α-carbon, leading to the displacement of the iodide ion in a single, concerted step.

Quantitative Data Summary

While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively tabulated in the literature, its reactivity is comparable to, and often slightly greater than, that of the more commonly studied iodoacetic acid and iodoacetamide (B48618) due to the similar electronic environment of the α-carbon. The physical and chemical properties of this compound are well-documented and are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄H₇IO₂ | --INVALID-LINK-- |

| Molecular Weight | 214.00 g/mol | --INVALID-LINK-- |

| Appearance | Clear, light yellow to orange liquid | --INVALID-LINK-- |

| Density | 1.808 g/mL at 25 °C | --INVALID-LINK-- |

| Boiling Point | 179-180 °C | --INVALID-LINK-- |

| Melting Point | <25 °C | --INVALID-LINK-- |

| Refractive Index | n20/D 1.503 | --INVALID-LINK-- |

| Solubility in Water | Insoluble | --INVALID-LINK-- |

Reaction Mechanisms and Signaling Pathways

The primary reaction mechanism for this compound with nucleophiles is the SN2 reaction. In a biological context, the most significant reaction is the alkylation of cysteine residues in proteins. The sulfhydryl group of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form.

In biological systems, this alkylation of cysteine residues can have profound effects, leading to the inhibition of enzymes where a cysteine is present in the active site. This is a key mechanism by which this compound and related compounds exert their biological effects.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) via a Finkelstein reaction.

Materials:

-

Ethyl chloroacetate (1 mole)

-

Potassium iodide (1.5 moles)

-

Acetone (B3395972) (500 mL)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Dissolve potassium iodide in acetone in the round-bottom flask.

-

Add ethyl chloroacetate to the solution.

-

Reflux the mixture with stirring for 24 hours.

-

After cooling to room temperature, filter the mixture to remove the precipitated potassium chloride.

-

Remove the acetone from the filtrate using a rotary evaporator.

-

Dissolve the remaining residue in diethyl ether and wash with water, followed by a wash with aqueous sodium thiosulfate (B1220275) to remove any remaining iodine.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the crude this compound by vacuum distillation.

Determination of Reaction Kinetics with a Thiol-Containing Compound (e.g., Cysteine)

The rate of reaction of this compound with a nucleophile such as cysteine can be monitored by quantifying the disappearance of the free thiol over time using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.

Materials:

-

This compound solution of known concentration

-

Cysteine solution of known concentration

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Ellman's reagent (DTNB) solution

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer and the cysteine solution in a cuvette.

-

Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette and mix quickly.

-

Monitor the absorbance at 412 nm at regular time intervals after adding DTNB to aliquots of the reaction mixture at each time point.

-

The concentration of remaining free thiol can be calculated using the Beer-Lambert law and a standard curve.

-

The pseudo-first-order rate constant (k') can be determined by plotting the natural logarithm of the thiol concentration versus time, assuming the concentration of this compound is in large excess.

-

The second-order rate constant (k) can then be calculated by dividing k' by the concentration of this compound.

Conclusion

This compound is a highly reactive electrophile due to the combined electron-withdrawing nature of the ester and the excellent leaving group ability of iodide. This reactivity makes it a valuable tool for the alkylation of nucleophiles, particularly cysteine residues in proteins, which has significant implications for enzyme inhibition and the study of protein function. The experimental protocols outlined in this guide provide a framework for the synthesis and kinetic characterization of this compound, enabling researchers to further explore and exploit its electrophilic properties in their respective fields of study. Understanding the fundamental principles of its reactivity is crucial for its effective application in both chemical synthesis and as a probe in complex biological systems.

An In-depth Technical Guide to Ethyl Iodoacetate for Protein Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethyl iodoacetate, a key reagent in protein chemistry. It details its chemical properties, mechanism of action, and practical applications, with a focus on its use in preparing protein samples for downstream analysis. This document is intended for professionals in research and drug development who require a thorough understanding of protein modification techniques.

Introduction to this compound

This compound is an organic compound widely used as an alkylating agent in protein chemistry.[1] Its primary function is to covalently modify the thiol groups (-SH) of cysteine residues within proteins.[2] This process, known as alkylation, is a critical step in many proteomics workflows. By capping the highly reactive thiol groups, this compound prevents the reformation of disulfide bonds after they have been reduced, which is essential for accurate protein sequencing, mass spectrometry analysis, and other characterization techniques.[3][4] Like other alkyl iodides, its utility as an alkylating agent also accounts for its toxicity.[1]

Physicochemical Properties

This compound is a derivative of ethyl acetate (B1210297) and presents as a clear, light yellow to orange liquid under normal conditions.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇IO₂ | [5][6] |

| Molecular Weight | 214.00 g/mol | [5][7] |

| Appearance | Clear, light yellow to orange liquid | [1] |

| Density | 1.808 g/mL at 25 °C | [7][8] |

| Boiling Point | 179-180 °C at 760 mmHg | [8] |

| Refractive Index | n20/D 1.503 | [7][8] |

| Storage Temperature | 2-8°C | [7][8] |

| Sensitivities | Light and moisture sensitive | [9] |

Safety and Handling

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment. It is classified as toxic and corrosive, is fatal if swallowed, and can cause severe skin burns and eye damage.[5][7] It is also a lachrymatory agent, meaning it irritates the eyes and causes tearing.[1][5][10]

| Hazard Information | Handling and Safety Precautions |

| GHS Pictograms: GHS05 (Corrosive), GHS06 (Toxic)[1] | Engineering Controls: Use only in a chemical fume hood. |

| Hazard Statements: H300 (Fatal if swallowed), H314 (Causes severe skin burns and eye damage)[1][7] | Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and protective clothing.[11] |

| Incompatibilities: Strong oxidizing agents, reducing agents, acids, and bases | Storage: Store in a tightly closed container under nitrogen, refrigerated (2-8°C), and away from light, moisture, and ignition sources.[9] |

| First Aid (Eyes): Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[9] | First Aid (Skin): Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9] |

| First Aid (Ingestion): Do not induce vomiting. If victim is conscious, give 2-4 cupfuls of water and get medical aid immediately. | Disposal: Dispose of as hazardous waste in accordance with federal, state, and local regulations.[9] |

Mechanism of Action: Cysteine Alkylation

This compound modifies cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction.[12][13] The deprotonated thiol group (thiolate) of a cysteine residue acts as a potent nucleophile, attacking the electrophilic carbon atom of this compound that is bonded to iodine. Iodine, being a good leaving group, is displaced, resulting in the formation of a stable thioether bond.[12][14]

Caption: SN2 reaction mechanism of cysteine alkylation by this compound.

Reactivity and Specificity

While highly reactive towards cysteine residues, this compound can exhibit off-target reactivity with other amino acid side chains, particularly under non-optimal conditions.[15][16] The nucleophilicity of amino acid side chains is pH-dependent, which influences the rate and specificity of the alkylation reaction.[2]

| Amino Acid Residue | Reactivity with this compound | Conditions and Notes |

| Cysteine (Cys) | High | The primary target. The thiol group (-SH) must be in its deprotonated, nucleophilic thiolate form (-S⁻), which is favored at pH > 8.[2][17] |

| Histidine (His) | Moderate | The imidazole (B134444) ring can be alkylated, especially at neutral to slightly alkaline pH.[16][18] |

| Lysine (Lys) | Low | The primary amine of the side chain can be alkylated at higher pH values (pH > 9) when it is deprotonated.[16][18] |

| Methionine (Met) | Low | The thioether side chain can be alkylated to form a sulfonium (B1226848) salt. This reaction can occur at acidic pH (pH 2-5).[19][20] |

| N-terminus | Low | The alpha-amino group of the peptide N-terminus can be alkylated under alkaline conditions.[16] |

Experimental Protocol: In-Solution Protein Alkylation

This protocol provides a standard workflow for the reduction and alkylation of proteins in solution prior to enzymatic digestion for mass spectrometry analysis.

Workflow Diagram

Caption: Standard workflow for in-solution protein reduction and alkylation.

Detailed Methodology

Materials:

-

Protein sample

-

Denaturation Buffer (e.g., 8 M Urea in 100 mM Ammonium Bicarbonate, pH 8)

-

Reducing Agent: 200 mM Dithiothreitol (DTT) stock in water

-

Alkylating Agent: 500 mM this compound stock in acetonitrile (B52724) (Prepare fresh)

-

Quenching Reagent: 200 mM DTT stock

-

Digestion Enzyme (e.g., Trypsin)

-

Incubator/water bath, light-blocking foil

Procedure:

-

Denaturation & Reduction:

-

Alkylation:

-

Quenching:

-

Sample Preparation for Digestion:

-

The sample may need to be diluted to reduce the urea concentration (typically to < 1 M) before adding a protease like trypsin.

-

Proceed with your standard protein digestion protocol.

-

Applications in Research and Drug Development

Proper alkylation is fundamental for the reliability of many proteomic analyses. The prevention of disulfide bond reformation ensures that proteins are fully denatured and accessible to proteolytic enzymes, leading to consistent and reproducible peptide maps for mass spectrometry.

In drug development, this compound and other alkylating agents are valuable tools. They can be used to:

-

Identify Reactive Cysteines: Map cysteine residues that are accessible and potentially available for covalent modification by drug candidates.

-

Study Covalent Inhibitors: By blocking reactive cysteines, researchers can investigate the specific binding sites of covalent drugs that target these residues.[24]

-

Enhance Protein Characterization: Ensure accurate molecular weight determination and peptide identification in studies of drug-protein interactions.

The diagram below illustrates the central role of alkylation in the proteomics pipeline.

Caption: The role of alkylation in ensuring reliable downstream proteomic analysis.

Comparison with Alternative Alkylating Agents

This compound is one of several reagents available for cysteine modification. The choice of agent can impact reaction speed, specificity, and the mass modification of the peptide, which is a key consideration for mass spectrometry software.[3]

| Alkylating Agent | Reactive Group | Mass Shift (Da) | Key Characteristics |

| This compound | Iodoacetyl | +88.05 | Similar reactivity to iodoacetamide; less commonly used in standard proteomics protocols.[15] |

| Iodoacetamide (IAM) | Iodoacetyl | +57.02 | The most common alkylating agent; highly reactive and effective, but can cause off-target modifications.[4][16][25] |

| Iodoacetic Acid (IAA) | Iodoacetyl | +58.00 | Slower reaction rate compared to IAM; the negative charge can impede reaction at some sites.[3][17][25] |

| N-ethylmaleimide (NEM) | Maleimide | +125.05 | Reacts via Michael addition; faster than IAM and less pH-dependent, but may be less specific at alkaline pH.[18] |

| Acrylamide | Acrylyl | +71.04 | Considered to have high specificity for cysteine; a good alternative to reduce off-target reactions.[15][16][19] |

| Chloroacetamide (CAA) | Chloroacetyl | +57.02 | Lower off-target alkylation compared to IAM, but can cause significant methionine oxidation.[15][19] |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C4H7IO2 | CID 12183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. ヨード酢酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Iodessigsäure-ethylester 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Write the mechanism for the reaction of a cysteine side chain wit... | Study Prep in Pearson+ [pearson.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]

- 22. bio-rad.com [bio-rad.com]

- 23. rsc.org [rsc.org]

- 24. Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Iodoacetamide - Wikipedia [en.wikipedia.org]

Core Principles of Ethyl Iodoacetate in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl iodoacetate (EIA) is a versatile and reactive organic compound with the chemical formula ICH₂COOCH₂CH₃.[1] As a derivative of ethyl acetate, this compound serves as a potent alkylating agent, making it an invaluable tool in various fields of scientific research, particularly in proteomics, enzymology, and drug development.[1] Its utility stems from the high reactivity of the carbon-iodine bond, which allows for the covalent modification of nucleophilic residues in biomolecules, most notably the thiol groups of cysteine residues in proteins.[2][3] This guide provides an in-depth overview of the core principles of using this compound in a research setting, covering its chemical properties, primary applications, experimental protocols, and safety considerations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective and safe use in the laboratory. It is a clear, light yellow to orange liquid under normal conditions.[1] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇IO₂ | [4][5] |

| Molecular Weight | 214.00 g/mol | [6][7] |

| CAS Number | 623-48-3 | [5][8] |

| Appearance | Clear, light yellow to orange liquid | [1][4] |

| Density | 1.808 g/mL at 25 °C | [5] |

| Boiling Point | 179-180 °C | [1] |

| Flash Point | 77 °C (170.6 °F) - closed cup | |

| Refractive Index | n20/D 1.503 | [5] |

| Solubility | Insoluble in water | [5] |

| Storage Temperature | 2-8°C |

Core Applications in Research

The primary utility of this compound in research lies in its function as an alkylating agent and an enzyme inhibitor.

Alkylation of Cysteine Residues in Proteomics

In proteomics, the study of the entire protein complement of an organism, this compound is widely used to alkylate cysteine residues.[2] The thiol group (-SH) of cysteine is highly nucleophilic and readily reacts with the electrophilic carbon of this compound in a bimolecular nucleophilic substitution (SN2) reaction.[3] This results in the formation of a stable thioether bond, effectively capping the cysteine residue as S-carboxymethylcysteine.[3]

This modification is critical for several reasons:

-

Preventing Disulfide Bond Formation: Alkylation prevents the oxidation of free thiols, thus inhibiting the formation of disulfide bonds which can interfere with protein digestion and subsequent analysis by mass spectrometry.[2]

-

Improving Peptide Identification: By creating a homogeneous population of modified cysteines, alkylation simplifies mass spectra and improves the sequence coverage and confidence of protein identification.[9]

-

Quantitative Proteomics: While less common than other reagents, derivatives of iodoacetamide (B48618) (a related compound) are used in isotope-coded affinity tags (ICAT) for quantitative proteomics. A similar strategy using iodoacetamide and acrylamide (B121943) for differential alkylation has also been explored.[10]

The workflow for protein alkylation in proteomics typically involves reduction of existing disulfide bonds followed by the alkylation step.

Enzyme Inhibition

This compound and its corresponding acid, iodoacetic acid, are well-known inhibitors of enzymes that possess a critical cysteine residue in their active site. The alkylation of this cysteine residue leads to irreversible inhibition of the enzyme.[11]

A classic example is the inhibition of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) .[11][12] GAPDH plays a crucial role in glycolysis, and its inhibition by iodoacetate has been used as a model to study metabolic disorders.[12] The inhibition of GAPDH blocks the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, thereby halting the glycolytic pathway.[13]

The mechanism of inhibition involves the alkylation of a cysteine residue in the active site of GAPDH.

This inhibitory property makes this compound a useful tool for studying metabolic pathways and for investigating the role of specific cysteine-dependent enzymes in cellular processes.[14][15][16]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound. Below are representative protocols for in-solution and in-gel protein alkylation.

Protocol 1: In-Solution Protein Reduction and Alkylation

This protocol is suitable for protein mixtures in solution, such as cell lysates or purified protein samples.[17]

Materials:

-

Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris pH 8.5)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 1 M DTT)

-

This compound solution (prepare fresh)

-

Quenching reagent (e.g., DTT)

-

Ammonium (B1175870) bicarbonate buffer

Procedure:

-

Reduction: To the protein solution, add the reducing agent to a final concentration of 5-10 mM (e.g., 5 µL of 1 M DTT to 1 mL of sample for a final concentration of 5 mM). Incubate at 56°C for 30 minutes or at room temperature for 1 hour.[18]

-

Alkylation: Cool the sample to room temperature. Add freshly prepared this compound to a final concentration that is approximately 2-fold molar excess to the reducing agent (e.g., 20 mM). Incubate in the dark at room temperature for 30-45 minutes.[19][20]

-

Quenching: Quench the alkylation reaction by adding the reducing agent (e.g., DTT) to a final concentration of approximately 5 mM. Incubate for 15 minutes in the dark at room temperature.[18]

-

The sample is now ready for buffer exchange, proteolytic digestion, and subsequent analysis.

Protocol 2: In-Gel Protein Reduction and Alkylation

This protocol is used for proteins that have been separated by gel electrophoresis.[17][20]

Materials:

-

Excised protein band from a stained polyacrylamide gel

-

Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium bicarbonate)

-

Dehydration solution (100% acetonitrile)

-

Reduction solution (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)

-

Alkylation solution (e.g., 55 mM this compound in 100 mM ammonium bicarbonate)

-

Wash solution (100 mM ammonium bicarbonate)

Procedure:

-

Excision and Destaining: Excise the protein band of interest and cut it into small pieces (~1x1 mm). Destain the gel pieces by washing with the destaining solution until the gel is clear.

-

Dehydration: Dehydrate the gel pieces with 100% acetonitrile and dry them completely in a vacuum centrifuge.

-

Reduction: Rehydrate the gel pieces in the reduction solution and incubate at 56°C for 1 hour.

-

Alkylation: Remove the reduction solution and add the alkylation solution. Incubate in the dark at room temperature for 45 minutes.[20]

-

Washing: Remove the alkylation solution and wash the gel pieces with 100 mM ammonium bicarbonate. Dehydrate the gel pieces with 100% acetonitrile and dry them completely in a vacuum centrifuge.

-

The gel pieces are now ready for in-gel digestion.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazards:

-

Toxicity: It is fatal if swallowed and toxic if inhaled or in contact with skin.[4][8]

-

Corrosivity: It causes severe skin burns and eye damage.[21]

-

Lachrymator: It is a lachrymatory agent, meaning it irritates the eyes and causes tearing.[4]

-

Combustibility: It is a combustible liquid.[8]

Handling and Storage:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (consult manufacturer's compatibility chart), safety goggles, and a lab coat.[8]

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.[8]

-

Store in a tightly closed container in a cool (refrigerated at 2-8°C), dry, and well-ventilated area, under a nitrogen blanket if possible.[4]

Disposal:

-